![molecular formula C19H12ClFN2O2 B2677899 2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332529-81-3](/img/structure/B2677899.png)
2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Molecular Structure Analysis
The molecular formula of this compound is C19H12ClFN2O2 . It has a molecular weight of 354.7621832 . The structure includes a quinoline moiety, which is a bicyclic compound containing a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, quinoline derivatives are known to exhibit a variety of chemical reactions. The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring .Applications De Recherche Scientifique
Photophysical Properties and Fluorescence
- Naphthalimide-phosphazene compounds , which share a structural resemblance to the queried compound, exhibit significant solid-state fluorescence . This fluorescence is attributed to excimer emission due to π-π stacking interactions, indicating potential applications in optoelectronic devices and fluorescent materials (Ün et al., 2017).
- The fluorescence quenching and enhancement observed in nitrogen-containing fluorophores upon interaction with polyhydroxy compounds suggest utility in chemical sensing and environmental monitoring , owing to their sensitivity to solvent interactions (Tamuly et al., 2006).
Antibacterial Activity
- Although not directly related to the queried chemical structure, research on benzo[de]isoquinoline-1,3-diones and their derivatives demonstrates the exploration of such compounds for antibacterial properties . This suggests a potential area of application in developing new antibacterial agents (GARCIA-GANCEDO et al., 1979).
Energy Transfer Mechanisms
- Studies on poly(9,9′-di-n-octylfluorenyl-2.7-diyl) (PFO)/Fluorol 7GA hybrid thin films indicate the potential of such compounds in organic light-emitting devices (OLEDs) through Forster-type energy transfer mechanisms. This could pave the way for more efficient light-emitting materials in display technologies (Al‐Asbahi et al., 2013).
Molecular Structure and Synthesis
- The synthesis and characterization of dihydroquinazoline derivatives and their spectroscopic analysis provide insights into the molecular structure and reactivity of such compounds. This knowledge is crucial for the design of new materials with tailored properties for use in pharmaceuticals , materials science , and chemical sensing (El-Azab et al., 2017).
Mécanisme D'action
The mechanism of action of quinoline derivatives can vary widely depending on their structure and the biological system in which they are acting. Many quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O2/c20-17-12(9-11-5-6-13(21)10-16(11)22-17)7-8-23-18(24)14-3-1-2-4-15(14)19(23)25/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCWHZJZMYJOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=C(N=C4C=C(C=CC4=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

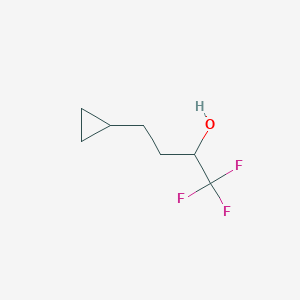
![ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2677817.png)

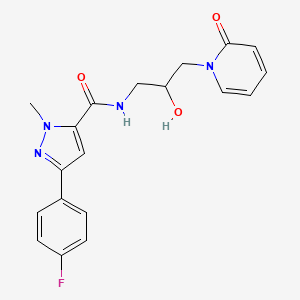
![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)
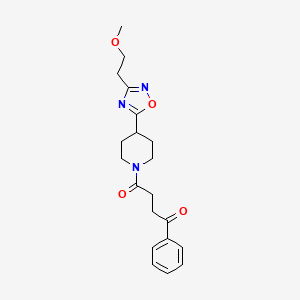
![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)

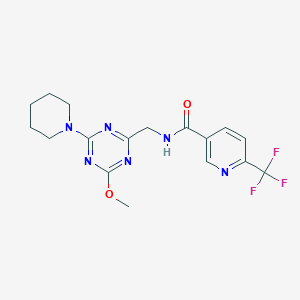
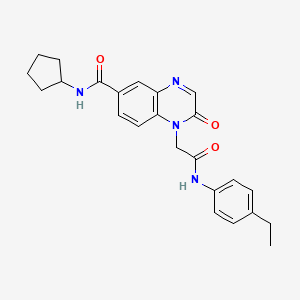
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)

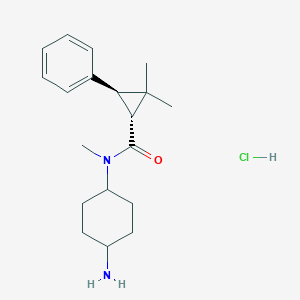
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate](/img/structure/B2677839.png)